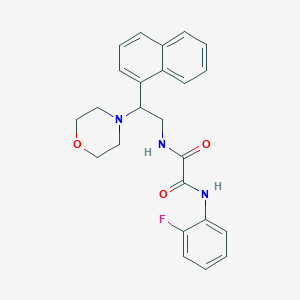

![molecular formula C9H9ClF5N B2656776 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2260933-21-7](/img/structure/B2656776.png)

2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride” is a chemical compound with the molecular formula C9H9ClF5N .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are related studies on the synthesis of similar compounds. For instance, a study discusses the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via a multi-component reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring attached to an ethanamine group with two fluorine atoms and a trifluoromethyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.620 Da . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Antifungal Applications

A study by Eto et al. (2000) demonstrated the antifungal capabilities of new 1,2,4-triazoles containing a difluoro(heteroaryl)methyl moiety, designed and synthesized from reactions involving ethyl 2,2-difluoro(heteroaryl)acetate and phenyllithiums. These compounds exhibited significant antifungal activities against yeasts and filamentous fungi, comparable or superior to itraconazole (Eto, Kaneko, & Sakamoto, 2000).

Material Science and Polymer Research

In the realm of materials science, Tao et al. (2014) synthesized novel aromatic tetraamines containing multiple trifluoromethyl groups. These compounds were used to produce fluorinated aromatic polybenzimidazopyrrolones (FPPys) with excellent thermal stability and outstanding alkaline-hydrolysis resistance, suggesting potential applications in high-performance materials (Tao, Yang, Liu, Fan, & Yang, 2014).

Yin et al. (2005) focused on the synthesis of new fluorine-containing polyimides, demonstrating their solubility in polar organic solvents and their outstanding mechanical properties. The incorporation of the trifluoromethyl group significantly influenced the thermal and mechanical characteristics of these polymers, indicating their usefulness in various applications requiring materials with high performance and stability (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Organic Synthesis and Chemical Transformations

Korotaev et al. (2017) described the highly diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes, involving reactions with 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes. This work showcases the potential of utilizing difluorinated compounds in the synthesis of complex organic molecules with specific stereochemical configurations (Korotaev, Kutyashev, Barkov, & Sosnovskikh, 2017).

properties

IUPAC Name |

2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14;/h1-4,7-8H,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNDCOYQZVAXQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)F)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2656695.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2656702.png)

![3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2656710.png)

![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2656711.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656712.png)